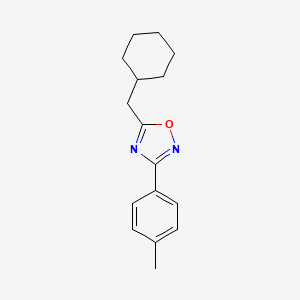

![molecular formula C19H19N5O B5522930 N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as the one , typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions to introduce the desired substituents. A notable approach includes the use of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with various linkers, as demonstrated in compounds showing antimycobacterial activity against drug-sensitive and resistant MTB strains (Lv et al., 2017). The synthesis typically involves a multi-step reaction pathway starting from aminopyridines or chloro ketones to yield the imidazo[1,2-a]pyridine core, which is then functionalized with the desired groups.

Applications De Recherche Scientifique

Antimycobacterial Activity : This compound has shown significant potential in antimycobacterial activity. Lv et al. (2017) reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, including compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Lv et al., 2017).

Antiulcer Agents : Another study by Starrett et al. (1989) focused on imidazo[1,2-a]pyridines as potential antiulcer agents. The study synthesized new compounds and evaluated their cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Biological Activity of Fused Triazines : Zamora et al. (2004) explored the use of imidazo[1,2-a]pyridine as a synthon for creating fused triazines, which have potential biological activity. This research opens possibilities for developing new bioactive compounds (Zamora et al., 2004).

Antiviral Agents : A study by Hamdouchi et al. (1999) involved designing and preparing a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, contributing to the development of new antiviral drugs (Hamdouchi et al., 1999).

Gene Expression Control : Chavda et al. (2010) researched polyamides containing N-methyl imidazole and N-methyl pyrrole, which can target specific DNA sequences and control gene expression, highlighting the potential use of these compounds in medicinal applications, such as cancer treatment (Chavda et al., 2010).

New Antituberculosis Agents : Wu et al. (2016) designed and synthesized imidazo[1,2-a]pyridine carboxamides as new antitubercular agents. Their study identified compounds with excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-12-3-5-15-18(13(12)2)23-16(22-15)7-8-21-19(25)14-4-6-17-20-9-10-24(17)11-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHBQJDBKQBEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

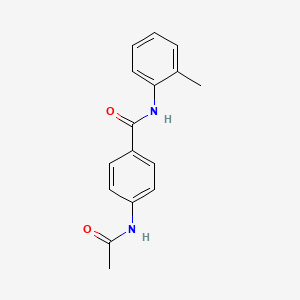

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

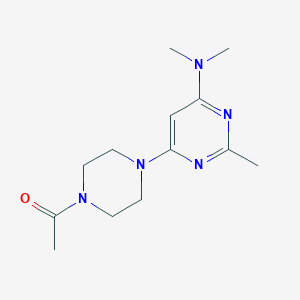

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)